C620-0696
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Overview
Description
C620-0696 is a novel potent inhibitor of bromodomain PHD-finger transcription factor (BPTF).
Scientific Research Applications
Ultrastructural Distribution in Rat Cerebral Cortex
Dimetacrine, structurally similar to the specified compound, demonstrates significant relevance in neuropsychopharmacology. A study focusing on the ultrastructural distribution of H3-dimetacrine in the rat cerebral cortex provided insights into the drug's action in the central nervous system. This research highlighted the significance of studying the subcellular organelle distributions of similar compounds for understanding their effects on the central nervous system (Ishitani, Sato, Suga, & Kitagawa, 1972).
Chemical Synthesis and Structural Analysis
The chemical behavior of compounds with functional groups similar to the one has been extensively explored. For instance, studies have investigated the reaction of 3-(Dimethylamino)-2H-azirines with 2,3-Pyridinedicarboximide, yielding tricyclic 1:1 adducts and offering new synthetic approaches to related compounds (Obrecht, Schönholzer, Jenny, Prewo, & Heimgartner, 1988). Additionally, research on azabicyclo compounds, closely related to the mentioned compound, has contributed to the understanding of their structural and synthetic potential (Gensini et al., 2002).
Synthesis of Novel Heterocycles
Research on oxygen-bridged benzothiazepine and benzodiazepine derivatives has revealed the potential of similar compounds in forming novel rigid seven-membered heterocycles (Svetlik, Hanuš, & Bella, 1989). This exploration of new chemical entities is crucial for the advancement of organic and medicinal chemistry.
Development of Antibacterial Agents
The synthesis and structural determination of compounds with similar chemical scaffolding have been instrumental in developing new antibacterial agents. Research has focused on resolving stereomers of such compounds and understanding their mechanisms of action through modeling studies, emphasizing their potential as new antibacterial drugs (Ali et al., 2020).
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.481 |
IUPAC Name |
10-[3-(dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C24H24N4O3/c1-28(2)10-5-9-25-18-12-19(26-13-15-8-11-30-14-15)22-21-20(18)23(29)16-6-3-4-7-17(16)24(21)31-27-22/h3-4,6-8,11-12,14,25-26H,5,9-10,13H2,1-2H3 |
InChI Key |
GHMCVYURSRCROT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)NCC5=COC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C620-0696; C-620-0696; C 620-0696; C6200696; C-6200696; C 6200696; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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